WKYMVm is classified as a synthetic leukocyte-activating peptide. It was initially screened from a synthetic peptide library and has been identified as a strong agonist for the formyl peptide receptor family, particularly FPR2. This receptor is known for its role in mediating immune responses, including chemotaxis and inflammation . The peptide's sequence consists of six amino acids: Tryptophan, Lysine, Tyrosine, Valine, D-Methionine, and an amide group at the C-terminus .
The synthesis of WKYMVm can be efficiently performed using solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Key parameters include:
This method not only ensures high yield but also allows for easy modification of the peptide sequence if necessary .
The molecular structure of WKYMVm features a linear arrangement of six amino acids. Its three-dimensional conformation is critical for its biological activity. The peptide exhibits a specific folding pattern that enables it to interact effectively with FPR2:
Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be employed for detailed structural elucidation .
WKYMVm participates in several chemical reactions primarily through its interaction with FPRs:
These interactions highlight WKYMVm's role in modulating immune responses.
The mechanism by which WKYMVm exerts its effects involves several key pathways:
WKYMVm exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological systems .
WKYMVm has diverse applications across various fields:
The hexapeptide WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met-NH₂) adopts a specific conformation that enables deep penetration into FPR2’s ligand-binding pocket. Cryo-EM and crystallographic analyses reveal a heart-shaped binding cavity bordered by extracellular loops (ECLs) and transmembrane helices (TMs) III, V, VI, and VII [3] [6]. Key interactions include:
Mutagenesis studies confirm these residues are critical: Alanine substitution at Phe¹¹⁰³.³⁷, Trp²⁵⁴⁶.⁴⁸, or Phe²⁵⁷⁶.⁵¹ reduces WKYMVm binding by >80% and abolishes Gᵢ coupling [3] [6]. The deep positioning of D-Met⁶ induces an active receptor conformation characterized by:
Table 1: Key Residues in FPR2 for WKYMVm Binding and Activation
Receptor Domain | Residue (Ballesteros-Weinstein #) | Interaction with WKYMVm | Functional Impact of Mutation |
---|---|---|---|
Extracellular Loop 2 | Phe¹⁷⁸ | Hydrophobic packing with Tyr³ | ↓ Binding affinity by 70% |
Extracellular Loop 2 | Phe¹⁸⁰ | π-Stacking with Trp¹ | Abolishes agonist efficacy |
TM3 | Phe¹¹⁰³.³⁷ | Van der Waals with D-Met⁶ | ↓ Calcium flux by 90% |
TM6 | Trp²⁵⁴⁶.⁴⁸ | Toggle switch for activation | Constitutively inactive |
TM7 | Phe²⁹²⁷.⁴³ | Cluster with Val⁵ | ↓ IP1 accumulation by 85% |
WKYMVm exhibits subtype-selective agonism with a rank order of FPR2 > FPR1 > FPR3:
Species differences exist: Mouse mFpr1 responds robustly to WKYMVm (EC₅₀ = 8.7 nM), while mFpr2 has lower affinity (EC₅₀ = 32 nM). Mouse mFpr-rs1 (putative FPR3 analog) shows minimal response [10]. This divergence arises from:
Table 2: Agonist Efficacy of WKYMVm Across FPR Subtypes
Receptor Subtype | Calcium Flux EC₅₀ (nM) | β-Hexosaminidase Release (% Max) | cAMP Inhibition (IC₅₀, nM) |
---|---|---|---|
Human FPR1 | 10–100 | 40–60% | 50 |
Human FPR2 | 0.1–1 | 95% | 0.5 |
Human FPR3 | >1,000 | 20% | >1,000 |
Mouse mFpr1 | 8.7 | 75% | 12 |
Mouse mFpr2 | 32 | 65% | 45 |
WKYMVm binds FPR2 with picomolar affinity (Kd = 0.4 nM) and slower dissociation kinetics (t½ > 30 min) vs. natural ligands like fMLF (Kd = 20 nM, t½ = 2 min) [3] [6]. This high stability enables sustained activation of:
Critical signaling nodes include:
Biased signaling is ligand-specific: WKYMVm favors ERK/STAT3 pathways (80% of total signal) over p38 MAPK (20%), whereas annexin A1 activates p38 predominantly [6] [9]. This bias stems from WKYMVm’s deep binding mode, stabilizing TM6-TM7 conformations that recruit β-arrestin-2 inefficiently (β-arrestin recruitment = 35% vs. 85% for SAA) [6].
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